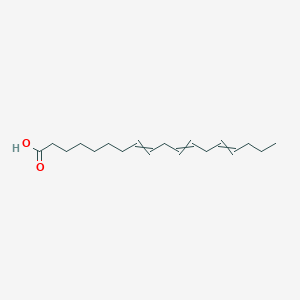

8,11,14-Octadecatrienoic acid

Description

Nomenclature and Structural Context within Polyunsaturated Fatty Acids (PUFAs)

8,11,14-Octadecatrienoic acid is systematically named based on its 18-carbon chain with three double bonds located at the 8th, 11th, and 14th carbon positions. chemspider.com The geometry of these double bonds, typically in the cis configuration, is denoted as (8Z,11Z,14Z)-octadecatrienoic acid. larodan.com This specific structure places it within the broad class of polyunsaturated fatty acids, which are characterized by the presence of multiple double bonds in their hydrocarbon chains. wikipedia.org

Positional Isomerism among Octadecatrienoic Acids (C18:3)

The term "octadecatrienoic acid" encompasses a variety of isomers that differ in the placement of their three double bonds along the 18-carbon backbone. This positional isomerism leads to a diverse array of fatty acids with distinct chemical properties and biological roles. For example, some naturally occurring positional isomers of octadecatrienoic acid include α-linolenic acid (9,12,15-octadecatrienoic acid), γ-linolenic acid (6,9,12-octadecatrienoic acid), and pinolenic acid (5,9,12-octadecatrienoic acid). wikipedia.orgnih.gov Enzymes involved in lipid metabolism can differentiate between these positional isomers, highlighting the structural specificity of biochemical pathways. nih.gov Conjugated linolenic acids (CLNAs) represent another group of octadecatrienoic acid isomers where the double bonds are conjugated (not separated by a methylene (B1212753) group). nih.govscielo.br These are primarily found in the seed oils of some plants. scielo.br

Relationship to Omega-3 and Omega-6 Fatty Acid Families

The classification of a fatty acid into the omega-3 or omega-6 family depends on the position of the double bond closest to the methyl end (the "omega" end) of the fatty acid chain. oregonstate.edu In the case of this compound, the last double bond is at the 14th carbon. Counting from the methyl end (carbon 18), the first double bond is at the n-4 position (18 - 14 = 4). Therefore, this compound is classified as an omega-4 (n-4) fatty acid. nih.govjst.go.jp This distinguishes it from the more common omega-3 fatty acids like α-linolenic acid (n-3) and omega-6 fatty acids like γ-linolenic acid (n-6). researchgate.netwikipedia.org

Historical Perspectives on the Discovery and Characterization of Unique Fatty Acid Structures

The journey to understanding fatty acids began in the early 19th century with Michel Eugène Chevreul's pioneering work on the chemistry of fats, where he first isolated and named several fatty acids. gerli.com Initially, fats were considered solely as a source of energy. asbmb.org This view was challenged in the 1920s and 1930s by the work of George and Mildred Burr, who discovered the essentiality of certain fatty acids, coining the term "essential fatty acids." asbmb.orgnih.gov Their research established that linoleic acid was vital for health in rats. asbmb.org

The discovery and characterization of the vast diversity of fatty acid structures, including numerous positional and geometric isomers, progressed with the development of analytical techniques like gas chromatography-mass spectrometry (GC-MS). taylorandfrancis.com While many common fatty acids were identified by the mid-20th century, the discovery of new and unusual fatty acid structures has continued, with some recent discoveries occurring as late as the 2010s. sciencedaily.com The characterization of specific isomers like this compound has often been driven by investigations into the metabolism of other unique fatty acids. For instance, its formation was observed in cell cultures supplemented with 9,12-hexadecadienoic acid (16:2 n-4), a fatty acid found in fish oils. nih.govjst.go.jp

Significance within the Broader Field of Fatty Acid Research

The study of less common fatty acids like this compound contributes significantly to our understanding of the broader principles of fatty acid biochemistry and metabolism.

Theoretical and Mechanistic Importance

The metabolism of this compound provides valuable insights into the substrate specificity of enzymes involved in fatty acid elongation and desaturation. Research has shown that this n-4 fatty acid can be formed in animal cells from a shorter n-4 fatty acid precursor, 9,12-hexadecadienoic acid (16:2 n-4), through a series of desaturation and elongation steps. nih.govjst.go.jp Specifically, 16:2 n-4 is first desaturated by the delta-6 desaturase enzyme to form 16:3 n-4, which is then elongated to produce this compound (18:3 n-4). nih.gov This demonstrates the ability of the metabolic machinery to process fatty acids from different omega families. Furthermore, the precursor to this compound, 16:2 n-4, has been shown to inhibit the synthesis of arachidonic acid (an omega-6 fatty acid) from linoleic acid, suggesting competitive interactions between the metabolic pathways of different fatty acid families. nih.govjst.go.jp

Role in Comparative Biochemistry

The existence and metabolism of this compound and its precursors in certain organisms contribute to the field of comparative biochemistry. While it is not a major component of most common dietary fats, its presence in specific natural sources, such as its precursor in some fish oils, highlights the diversity of lipid structures in different species. nih.govjst.go.jp Studying these unique fatty acids and their metabolic pathways in various organisms allows scientists to compare and contrast the evolution and function of lipid metabolic enzymes and pathways across different taxa. This comparative approach is essential for a comprehensive understanding of the roles of fatty acids in biology.

Data Tables

Table 1: Nomenclature and Structural Details of this compound

| Attribute | Detail |

| Systematic Name | This compound |

| Common Name | N/A |

| Lipid Number | C18:3 |

| Molecular Formula | C18H30O2 |

| Molecular Weight | 278.43 g/mol |

| Double Bond Positions | 8, 11, 14 |

| Omega Classification | n-4 |

Data sourced from multiple references. chemspider.comlarodan.comnih.govnih.gov

Table 2: Comparison of Common C18:3 Isomers

| Isomer Name | Double Bond Positions | Omega Classification | Common Sources |

| This compound | 8, 11, 14 | n-4 | Formed from precursors in fish oil |

| α-Linolenic acid | 9, 12, 15 | n-3 | Flaxseeds, chia seeds, walnuts |

| γ-Linolenic acid | 6, 9, 12 | n-6 | Evening primrose oil, borage oil |

| Pinolenic acid | 5, 9, 12 | n-6 (non-methylene-interrupted) | Pine nut oil |

Data compiled from multiple sources. wikipedia.orgnih.govnih.govontosight.ai

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H30O2 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

octadeca-8,11,14-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5,7-8,10-11H,2-3,6,9,12-17H2,1H3,(H,19,20) |

InChI Key |

CTMZJQAVRYEWHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCC=CCC=CCCCCCCC(=O)O |

Synonyms |

8,11,14-octadecatrienoic acid OCTDA |

Origin of Product |

United States |

Occurrence and Natural Distribution of 8,11,14 Octadecatrienoic Acid

Detection and Quantification in Marine Organisms

The marine environment, particularly at the microbial level, appears to be a primary reservoir for 8,11,14-octadecatrienoic acid.

Algal Sources and their Metabolic Pathways

Scientific evidence points to cyanobacteria, also known as blue-green algae, as a source of this compound. A study on the biochemical composition of various filamentous nitrogen-fixing cyanobacteria specifically identified this compound (18:3 n-4) in the strain Nostoc sp. (Albufera). This particular strain was also noted for its high concentration of 8,11,14,17-octadecatetraenoic acid (18:4n-1), indicating an active metabolic pathway for producing n-4 series polyunsaturated fatty acids.

The metabolic pathway for the synthesis of this compound in these organisms is thought to involve a series of desaturation and elongation steps. Research has demonstrated that its precursor, 9,12-hexadecadienoic acid (16:2 n-4), which is found in small quantities in fish oils, can be metabolized to form this compound. This conversion was observed in rat liver cells and is proposed to occur via a Δ6 desaturation of 16:2 n-4 to 16:3 n-4, followed by a two-carbon chain elongation to produce this compound (18:3 n-4). It is plausible that a similar enzymatic pathway exists within the primary producing algae themselves.

Table 1: Detection of this compound in Algal Species

| Species | Finding | Reference |

|---|---|---|

| Nostoc sp. (Albufera) | Detected as a component of total fatty acids. |

Accumulation in Aquatic Food Webs (Excluding human food chains)

The presence of n-4 series fatty acids, including the precursor to this compound, in fish and their stomach contents suggests a transfer up the aquatic food web. The precursor, 16:2 n-4, originates from primary producers like phytoplankton and is then consumed by zooplankton and subsequently by fish. For instance, analysis of the stomach contents of the Malabar Sprat (Ehirava fluviatilis) revealed the presence of 16:2 n-4, indicating the ingestion of organisms containing this fatty acid. This provides strong indirect evidence for the bioaccumulation of n-4 fatty acids within aquatic food webs. While direct measurements of this compound in aquatic invertebrates are not extensively documented, the established trophic transfer of its precursor points to its likely presence in various organisms within the aquatic ecosystem.

Presence in Terrestrial Plant Species

In stark contrast to its marine occurrence, this compound is not a commonly reported fatty acid in terrestrial plants.

Identification in Specific Plant Extracts and Seed Oils

Extensive analyses of the fatty acid profiles of numerous terrestrial plants, including various conifer and pine species (Pinus spp.), have identified a range of unusual polyunsaturated fatty acids. However, these studies have consistently reported other isomers of octadecatrienoic acid, such as pinolenic acid (5,9,12-18:3), and have not detected this compound. Comprehensive databases of plant fatty acids also lack entries linking this specific isomer to terrestrial plant species. Based on available scientific literature, it is concluded that this compound is either absent, present in quantities below typical detection limits, or is an exceptionally rare component of terrestrial plant seed oils and extracts.

Table 2: Common Octadecatrienoic Acid Isomers Found in Terrestrial Plant Seeds (for context)

| Isomer Name | Isomer Notation | Example Plant Source(s) |

|---|---|---|

| α-Linolenic acid | 9,12,15-18:3 | Flaxseed, Canola, Soybean |

| γ-Linolenic acid | 6,9,12-18:3 | Evening Primrose, Borage |

| Pinolenic acid | 5,9,12-18:3 | Pine nuts (Pinus spp.) |

| α-Eleostearic acid | 9,11,13-18:3 | Tung oil, Bitter Gourd seed |

| Punicic acid | 9,11,13-18:3 | Pomegranate seed |

| Catalpic acid | 9,11,13-18:3 | Catalpa seeds |

Distribution Patterns Across Plant Tissues

As there is no conclusive identification of this compound in any specific terrestrial plant species, there is consequently no available data on its distribution patterns across different plant tissues (e.g., seeds, leaves, stems).

Observation in Microbial Systems

The occurrence of this compound is confirmed in the microbial kingdom, specifically within cyanobacteria. As mentioned previously, the fatty acid has been identified in Nostoc sp. This finding places cyanobacteria as a documented microbial source of this compound.

While some fungi, such as those of the genus Trichoderma, are known to possess enzymes for fatty acid modification, and species like Onnia tomentosa produce a variety of oxygenated fatty acids, the direct production of this compound by these fungi has not been reported. Similarly, bacteria like Pseudomonas sp. can biotransform fatty acids into novel structures, but are not known to produce this specific octadecatrienoic acid isomer. Therefore, within microbial systems, the most definitive evidence for the natural occurrence of this compound currently points to cyanobacteria.

Fungal Metabolite Profiling

While the direct production of this compound by fungi is not extensively documented, research into fungal lipid metabolism reveals the production of structurally related compounds. Fungi are known to synthesize a diverse array of oxygenated fatty acids, known as oxylipins, which play roles in signaling and development. nih.gov

For instance, studies on the fungus Lasiodiplodia theobromae have shown its capability to oxygenate α-linolenic acid into various derivatives, such as 5,8-dihydroxy-9Z,12Z,15Z-octadecatrienoic acid and 9R-hydroperoxy-10E,12Z,15Z-octadecatrienoic acid. doi.org Furthermore, recombinant Escherichia coli cells that express the diol synthase enzyme from the fungus Aspergillus nidulans are capable of producing 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid from α-linolenic acid. researchgate.net

An indirect link to this compound involves the fungus Trichoderma. While not producing the final compound itself, it is mentioned in a study where a precursor fatty acid, later converted to this compound in animal cells, was microbially produced. nih.gov This suggests that the building blocks for this specific fatty acid can originate from fungal sources. The broader class of 18-carbon fatty acids, octadecanoids, are recognized as being produced by fungi. nih.gov

Bacterial Lipid Constituents

The presence of this compound as a native lipid component in bacteria is not clearly established in the available scientific literature. However, it is known that bacteria, particularly those in the gut microbiome, contribute to the pool of octadecanoids in their hosts by metabolizing 18-carbon fatty acids. nih.gov These microorganisms possess unique enzymes that can modify fatty acids, leading to a variety of metabolites. For example, certain gut bacteria can saturate the 1,4-cis pentadiene structures found in some fatty acids. nih.gov While these findings highlight the capability of bacteria to process and transform C18 fatty acids, direct evidence of this compound synthesis by bacterial species remains to be specifically documented.

Detection in Animal Cell Cultures and Tissues (Non-human focus)

The formation of this compound has been explicitly demonstrated in non-human animal cell cultures. In a notable study, rat liver BRL-3A cells were shown to synthesize this fatty acid when their culture medium was supplemented with a specific precursor. nih.gov

When these rat liver cells were incubated with the methyl ester of 9,12-hexadecadienoic acid (16:2 n-4), a fatty acid found in small quantities in fish oils, the cells produced both 11,14-octadecadienoic acid (18:2 n-4) and this compound (18:3 n-4). nih.gov The levels of these newly formed fatty acids in the cellular lipids increased as the concentration of the precursor in the medium was raised. nih.gov

The proposed biosynthetic pathway in these cells involves the conversion of 9,12-hexadecadienoic acid to 16:3 n-4 through the action of the delta-6 desaturase enzyme. This is followed by an elongation step to produce this compound (18:3 n-4). nih.gov This research provides clear, direct evidence of the synthesis of this compound within animal cells, given the availability of the appropriate precursor fatty acid. nih.gov

Biosynthetic and Metabolic Pathways of 8,11,14 Octadecatrienoic Acid

De Novo Synthesis Pathways of 8,11,14-Octadecatrienoic Acid

The synthesis of this compound within cells is not a standalone process but rather an extension of the general fatty acid synthesis machinery, involving sequential elongation and desaturation of precursor fatty acids.

Enzymatic Elongation Mechanisms from Precursor Fatty Acids

The backbone of this compound is an 18-carbon chain, which is achieved through enzymatic elongation of shorter-chain fatty acids. This process primarily occurs in the endoplasmic reticulum and involves a cycle of four reactions that add a two-carbon unit, derived from malonyl-CoA, to a fatty acyl-CoA primer. diva-portal.org The enzymes responsible are known as elongases (ELOVLs). diva-portal.org

In the specific pathway leading to this compound (18:3 n-4), the elongation step follows an initial desaturation of a 16-carbon precursor. nih.govjst.go.jp Specifically, a C16:3 n-4 intermediate is elongated to the final C18:3 n-4 product. nih.gov This elongation is crucial for creating the 18-carbon structure required for this particular trienoic acid.

Desaturase Activities Leading to 8,11,14-Unsaturation

The introduction of double bonds at specific positions along the fatty acid chain is catalyzed by a family of enzymes called fatty acid desaturases (FADS). mdpi.com These enzymes are integral membrane proteins, primarily located in the endoplasmic reticulum, and are responsible for creating the characteristic unsaturation pattern of polyunsaturated fatty acids. clinicalgate.comscialert.net

Research has identified a key role for delta-6 desaturase (FADS2) in the biosynthesis of this compound. nih.govjst.go.jp This enzyme catalyzes the introduction of a double bond at the 6th carbon position from the carboxyl end of the fatty acid. In the formation pathway starting from 9,12-hexadecadienoic acid (16:2 n-4), delta-6 desaturase acts on this precursor to form 6,9,12-hexadecatrienoic acid (16:3 n-4). nih.gov This desaturation step is a critical, often rate-limiting, event that precedes the final elongation to the 18-carbon chain. nih.govnih.gov Studies in rat liver cells have demonstrated that when these cells are supplied with 16:2 n-4, they produce this compound, indicating in vitro activity of delta-6 desaturase on the C16 precursor. nih.govjst.go.jp

Fatty acid desaturases exhibit specificity for both the chain length of the substrate and the position where the double bond is inserted. scialert.netbnl.gov The delta-6 desaturase (FADS2) is known to act on several substrates, including the primary n-3 and n-6 fatty acids, linoleic acid (18:2n-6) and alpha-linolenic acid (18:3n-3). mdpi.comnih.gov Its ability to also desaturate 9,12-hexadecadienoic acid (16:2 n-4) highlights its broader substrate flexibility. nih.govjst.go.jp This activity suggests that the enzyme's active site can accommodate C16 fatty acids, a finding supported by studies where the presence of 16:2 n-4 leads to the production of its desaturated and elongated metabolites. nih.gov The competition between different fatty acid precursors for the same desaturase enzymes is a key aspect of polyunsaturated fatty acid metabolism. nih.gov For instance, 16:2 n-4 has been shown to inhibit the synthesis of arachidonic acid from linoleic acid, suggesting it competes for the same delta-6 desaturase enzyme. nih.gov

Conversion from Shorter-Chain Unsaturated Fatty Acids (e.g., 16:2 n-4 to 18:3 n-4)

A defined pathway for the synthesis of this compound (18:3 n-4) originates from the naturally occurring C16 fatty acid, 9,12-hexadecadienoic acid (16:2 n-4), which is found in sources like fish oils. nih.govjst.go.jp Studies using rat liver BRL-3A cells have elucidated this conversion process. nih.gov When these cells are incubated with 16:2 n-4 methyl ester, they detectably produce this compound. nih.govjst.go.jp

The established sequence of events is as follows:

Delta-6 Desaturation: 9,12-Hexadecadienoic acid (16:2 n-4) is first acted upon by delta-6 desaturase to yield 6,9,12-hexadecatrienoic acid (16:3 n-4). nih.gov

Elongation: The resulting 16:3 n-4 intermediate is then elongated by two carbons to produce this compound (18:3 n-4). nih.govjst.go.jp

Interestingly, a portion of the initial 16:2 n-4 substrate that is not desaturated can be directly elongated to 11,14-octadecadienoic acid (18:2 n-4). nih.govjst.go.jp The cellular levels of both 18:2 n-4 and 18:3 n-4 increase in proportion to the amount of 16:2 n-4 supplied to the cells. nih.govjst.go.jp

Table 1: Biosynthetic Pathway from 16:2 n-4 to this compound

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | 9,12-Hexadecadienoic acid (16:2 n-4) | Delta-6 Desaturase (FADS2) | 6,9,12-Hexadecatrienoic acid (16:3 n-4) |

Intracellular Trafficking and Compartmentalization of this compound Synthesis

The biosynthesis of fatty acids is a highly organized process, with different stages segregated into distinct cellular compartments to ensure efficiency and prevent futile cycles of synthesis and degradation. adpcollege.ac.inctfassets.netwikilectures.eu

Cytosol: De novo synthesis of fatty acids up to palmitate (16:0) occurs in the cytosol, carried out by the fatty acid synthase (FAS) complex. diva-portal.orgadpcollege.ac.infunaab.edu.ng The building block for this process, acetyl-CoA, is primarily generated within the mitochondria and must be transported to the cytosol, often via a citrate (B86180) shuttle. adpcollege.ac.infunaab.edu.ng

Endoplasmic Reticulum (ER): The subsequent modification of fatty acids, including the elongation and desaturation steps required to produce this compound, takes place predominantly on the membranes of the endoplasmic reticulum. diva-portal.orgclinicalgate.comnih.gov Elongase enzymes and fatty acid desaturases, such as delta-6 desaturase, are embedded within the ER membrane. clinicalgate.comnih.gov

Therefore, the synthesis of this compound from its C16 precursor involves the trafficking of substrates between cellular compartments. The precursor, 9,12-hexadecadienoic acid, once available within the cell, is directed to the endoplasmic reticulum. Here, it is first desaturated and then elongated by the resident enzyme systems to yield the final product. nih.govjst.go.jp This compartmentalization allows for the precise regulation of metabolic pathways, ensuring that anabolic and catabolic processes are spatially separated and tightly controlled. ctfassets.netwikilectures.eu The final acyl-CoA product is then available for incorporation into cellular lipids, such as phospholipids (B1166683) and triacylglycerols. nih.gov

Table 2: Key Enzymes and Their Cellular Location in the Synthesis of this compound

| Enzyme/Process | Primary Cellular Compartment | Function |

|---|---|---|

| Fatty Acid Synthase (FAS) | Cytosol | De novo synthesis of saturated fatty acids (e.g., Palmitate) |

| Delta-6 Desaturase (FADS2) | Endoplasmic Reticulum | Introduces a double bond at the Δ6 position of the fatty acid precursor |

Metabolic Fates and Downstream Conversion Products of this compound (Excluding human clinical outcomes)

Once synthesized or obtained from dietary sources, this compound, more commonly known as gamma-linolenic acid (GLA), undergoes several metabolic transformations. These pathways convert GLA into other biologically important long-chain polyunsaturated fatty acids and lead to its incorporation into complex lipid structures within the cell.

Chain Elongation to Longer-Chain Polyunsaturated Fatty Acids

The initial and primary metabolic fate of GLA is its rapid and efficient elongation to dihomo-gamma-linolenic acid (DGLA; 20:3n-6). nih.govpatsnap.com This process involves the addition of a two-carbon unit to the carboxyl end of the GLA molecule, converting the 18-carbon fatty acid into a 20-carbon fatty acid. nih.govtuscany-diet.net

This elongation step is catalyzed by the enzyme fatty acid elongase 5 (ELOVL5). nih.govnih.gov The conversion of GLA to DGLA is a critical step, as DGLA itself is a precursor to a variety of signaling molecules and can be further metabolized. patsnap.comasm.org Unlike the initial synthesis of GLA from linoleic acid, which is a rate-limiting step, the elongation of GLA to DGLA is considered a very efficient process in a wide range of cells and tissues. nih.govwikipedia.orgmdpi.com Consequently, after supplementation with GLA, levels of DGLA are consistently elevated in circulating lipids and most cells, while GLA itself is found in only low levels. nih.gov

| Precursor Fatty Acid | Enzyme | Elongated Product |

| Gamma-Linolenic Acid (GLA) (18:3, n-6) | Elongase (ELOVL5) | Dihomo-gamma-linolenic Acid (DGLA) (20:3, n-6) |

This table summarizes the chain elongation of this compound.

Desaturation to Higher Unsaturation Levels

Following elongation, DGLA can be further metabolized through desaturation, which introduces an additional double bond into the fatty acid chain. Specifically, DGLA is converted to arachidonic acid (AA; 20:4n-6) by the action of the delta-5-desaturase (Δ5-desaturase) enzyme, which is encoded by the FADS1 gene. nih.govnih.gov

This conversion is a significant metabolic crossroads. While DGLA is a precursor to anti-inflammatory eicosanoids, arachidonic acid is the precursor to a different series of eicosanoids, many of which are potent pro-inflammatory mediators. patsnap.comwikipedia.org However, the activity of Δ5-desaturase is often low and considered a rate-limiting step, meaning that only a small fraction of DGLA is typically converted to AA. nih.govtuscany-diet.net This limited conversion rate is why supplementation with GLA leads to a significant accumulation of DGLA in cell membranes rather than a proportional increase in arachidonic acid. nih.govtuscany-diet.net The balance between DGLA and AA is a critical factor influencing cellular responses. nih.gov

| Substrate | Enzyme | Desaturated Product |

| Dihomo-gamma-linolenic Acid (DGLA) (20:3, n-6) | Delta-5-desaturase (FADS1) | Arachidonic Acid (AA) (20:4, n-6) |

This table outlines the desaturation of DGLA to a fatty acid with a higher level of unsaturation.

Integration into Complex Lipids (e.g., Phospholipids, Triacylglycerols)

Beyond its conversion to other free fatty acids, a significant fate of this compound and its metabolite DGLA is their incorporation into complex lipids. Once formed, DGLA is readily integrated into the glycerolipids of cell membranes, primarily phospholipids. nih.gov This incorporation alters the fatty acid composition of the cell membrane, which can influence membrane fluidity and the function of membrane-bound proteins.

Research has demonstrated this integration across various cell types. In vitro studies with human neutrophils have shown that after these cells are supplied with GLA, they rapidly elongate it to DGLA, and the bulk of this newly formed DGLA is incorporated into neutral lipids, specifically triacylglycerols. nih.gov Similarly, studies using rat liver microsomes showed that DGLA was rapidly incorporated into phospholipids, and the arachidonic acid formed from it was also progressively integrated into these membrane lipids. nih.gov This suggests that the desaturation of DGLA and the incorporation of both DGLA and AA into phospholipids can occur concurrently. nih.gov

Further studies with cultured fibroblasts and smooth muscle cells have confirmed that when challenged with DGLA, the cells accumulate the fatty acid and its derivatives in both the phospholipid and triglyceride fractions. doaj.org The incorporation into triacylglycerols represents a storage form for these fatty acids within lipid droplets. doaj.orgnih.gov

Enzymology and Molecular Mechanisms of 8,11,14 Octadecatrienoic Acid Transformation

Characterization of Enzymes Involved in 8,11,14-Octadecatrienoic Acid Biosynthesis

The primary enzymes responsible for the synthesis of polyunsaturated fatty acids like this compound are desaturases and elongases, which are typically membrane-bound proteins located in the endoplasmic reticulum. nih.govgsartor.org

Fatty acid desaturases are a family of enzymes that introduce double bonds into the acyl chains of fatty acids. researchgate.netmdpi.com These enzymes are categorized based on the position where they create the double bond. wikipedia.org The delta-6 desaturase (FADS2), a "front-end" desaturase, is crucial as it inserts a double bond between the sixth and seventh carbon atoms from the carboxyl end of the fatty acid chain. mdpi.comwikipedia.orgwikipedia.org This enzyme is responsible for converting linoleic acid (18:2n-6) into gamma-linolenic acid (GLA; 18:3n-6) and alpha-linolenic acid (18:3n-3) into stearidonic acid (18:4n-3). nih.gov In the context of this compound formation, delta-6 desaturase acts on a C16 fatty acid precursor. nih.gov Structurally, desaturases feature three conserved histidine-rich motifs that constitute the iron-binding active center of the enzyme. researchgate.net Many eukaryotic desaturases also possess an N-terminal cytochrome b5 domain, which is vital for their catalytic activity. mdpi.comexpasy.org

The genes encoding for delta-6 desaturase have been successfully cloned from various organisms and expressed in heterologous systems to study their function. For instance, a delta-6 desaturase gene from the fungus Rhizopus stolonifer was cloned and found to contain a 1,380 base pair open reading frame (ORF) that codes for a 460-amino acid protein. nih.gov When this gene was expressed in the yeast Pichia pastoris, the recombinant strain accumulated GLA, confirming the enzyme's delta-6 desaturase activity. nih.gov

Similarly, the delta-6 desaturase gene from Pythium sp., containing a 1401 base pair ORF for a 466-amino acid protein, was expressed in Saccharomyces cerevisiae. nih.gov This demonstrated that the enzyme could use monoene, diene, and triene fatty acids with a Δ9-double bond as substrates. nih.gov In another study, the delta-6 desaturase gene from Mucor rouxii was isolated and expressed in Pichia pastoris, leading to significant production of GLA. researchgate.net These studies are instrumental in characterizing the function and substrate specificity of desaturases involved in polyunsaturated fatty acid biosynthesis.

The kinetic properties of delta-6 desaturase have been investigated using various assay methods. A highly accurate method utilizing high-performance liquid chromatography (HPLC) has been developed to separate the fatty acid substrate and product, offering a lower coefficient of variation than traditional thin-layer chromatography (TLC) methods. nih.gov

Kinetic analyses of delta-6 desaturase are often complex due to the multi-enzyme system in which it operates within microsomal preparations. nih.gov Factors such as the presence of endogenous substrates and competing reactions catalyzed by other enzymes can significantly affect kinetic measurements. nih.gov For example, the endogenous free linoleate (B1235992) in hepatic microsomes can be comparable to the added substrate concentrations in an assay. nih.gov Through a combination of experimental approaches and computer modeling to correct for these variables, more accurate kinetic parameters have been determined. nih.gov Studies on human fetal liver microsomes have provided specific kinetic values for delta-6 desaturase activity with different substrates. uni-duesseldorf.de

| Source | Substrate | Km (μM) | Vmax (pmol/min/mg) |

|---|---|---|---|

| Human Fetal Liver Microsomes | 18:2n-6-CoA (Linoleoyl-CoA) | 6.5 | 7.5 |

| Human Fetal Liver Microsomes | 18:3n-3-CoA (α-Linolenoyl-CoA) | 24.5 | 24.4 |

| Rat Liver Microsomes (Corrected) | Linoleic Acid | 1.5 | 630 |

| Rat Liver Microsomes (Uncorrected) | Linoleic Acid | 10.7 | 80 |

Data sourced from multiple studies. nih.govuni-duesseldorf.de

Fatty acid elongases are a family of enzymes that catalyze the extension of the carbon chain of fatty acids. thesgc.org In mammals, there are seven distinct ELOVL (Elongation of Very Long-chain fatty acids) enzymes, each exhibiting different preferences for the chain length and degree of saturation of their fatty acid substrates. thesgc.orgnih.gov The elongation process is a four-step cycle, with the initial condensation reaction, which adds a two-carbon unit from malonyl-CoA, being the rate-limiting step catalyzed by the ELOVL enzyme. thesgc.org

The substrate specificity of the ELOVL family is varied. ELOVL1, ELOVL3, and ELOVL6 are primarily involved in elongating saturated and monounsaturated fatty acids. researchgate.net In contrast, ELOVL2 and ELOVL5 are required for the elongation of long-chain polyunsaturated fatty acids (LC-PUFAs). researchgate.net The formation of this compound from a C16 precursor involves the addition of a two-carbon unit, a reaction for which several ELOVL enzymes could be responsible. nih.gov ELOVL7, for instance, shows a preference for C18-CoA substrates but can accept substrates with chain lengths up to C20. nih.govbiorxiv.org It exhibits high activity with polyunsaturated C18-CoAs, such as C18:3(n-3) and C18:3(n-6). thesgc.orgresearchgate.net ELOVL6 is crucial for the initial elongation of C16-acyl-CoA to C18-acyl-CoA, providing the necessary substrate for other elongases like ELOVL1 and ELOVL3 to act upon. mdpi.com

| Enzyme | Primary Substrates |

|---|---|

| ELOVL1 | Saturated and monounsaturated fatty acids (≥C20) |

| ELOVL2 | Long-chain polyunsaturated fatty acids |

| ELOVL3 | Saturated and monounsaturated fatty acids (C18-C22) |

| ELOVL5 | Long-chain polyunsaturated fatty acids |

| ELOVL6 | Saturated and monounsaturated fatty acids (C12-C16) |

| ELOVL7 | Saturated, monounsaturated, and polyunsaturated fatty acids (C16-C20, preference for C18) |

Data compiled from various research articles. thesgc.orgresearchgate.netmdpi.com

Elongases (e.g., ELOVL family)

Structural Biology of this compound Modifying Enzymes

The three-dimensional structures of desaturases and elongases provide critical insights into their mechanisms. Fatty acid desaturases are integral membrane proteins, and while high-resolution crystal structures have been challenging to obtain, structural models consistently show the presence of conserved histidine-rich motifs that form the di-iron active site deep within the membrane. nih.govresearchgate.net

More recently, the structure of the human ELOVL7 elongase has been determined using cryo-electron microscopy. nih.gov The structure reveals an inverted transmembrane barrel that encircles a long, 35 Å tunnel which serves as the substrate-binding site. nih.gov This narrow tunnel is where the acyl-CoA substrate binds, deep within the membrane. nih.gov The structure also confirms a ping-pong type reaction mechanism, which involves the formation of a covalent acyl-enzyme intermediate. thesgc.orgbiorxiv.org This intermediate involves a highly conserved histidine residue within the active site, specifically the second histidine in the canonical HxxHH motif. thesgc.orgnih.gov This structural and mechanistic understanding opens avenues for understanding how these enzymes select their substrates and catalyze the elongation reaction.

Active Site Characterization and Mechanism of Action

The catalytic activity of enzymes that transform this compound is centered around a well-defined active site. In lipoxygenases, this site contains a single, catalytically essential iron atom coordinated by conserved histidine and sometimes other residues. ubaya.ac.idmdpi.com The mechanism of action involves the stereospecific abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group, followed by the insertion of molecular oxygen. nih.gov

For instance, in the biosynthesis of prostaglandins (B1171923) from the related 8,11,14-eicosatrienoic acid, the enzyme prostaglandin (B15479496) synthase facilitates the consumption of two molecules of oxygen per mole of prostaglandin E1 (PGE1) formed. researchgate.net The proposed mechanism suggests the formation of peroxy-radicals and a cyclic peroxide intermediate on the enzyme. researchgate.net In the case of pathogen-inducible oxygenase (PIOX), which acts on various fatty acids, the reaction proceeds via a tyrosine radical, with the 2-pro-R hydrogen being stereoselectively removed from carbon-2, followed by the specific addition of molecular oxygen. nih.gov

The active site's architecture dictates the substrate specificity and the position of oxygenation. For example, studies on mouse and human ALOX15B have shown that despite structural similarities, they exhibit different catalytic properties and product patterns when acting on arachidonic acid. mdpi.com The active site of fatty acid hydratases, which can also act on octadecatrienoic acid isomers, contains a flavin adenine (B156593) dinucleotide (FAD) cofactor. dtu.dk

Homology Modeling and Mutagenesis Studies

To elucidate the structure-function relationship of enzymes acting on this compound and its analogs, researchers employ homology modeling and site-directed mutagenesis.

Homology Modeling: In the absence of a crystal structure, homology modeling provides a three-dimensional representation of the enzyme's active site. For example, a model of PhLOX from the red alga Phaeodactylum tricornutum was constructed based on the known structure of rabbit 15-LOX. mdpi.com This model helped to visualize the docking of substrates and intermediates within the active site. mdpi.com Similarly, a model of pathogen-inducible oxygenase (PIOX) was generated based on its homology to cyclooxygenase-1 (COX-1), allowing for the identification of key residues in the active site. nih.gov

Mutagenesis Studies: Site-directed mutagenesis is a powerful tool to probe the function of specific amino acid residues. By substituting specific amino acids, researchers can assess their role in substrate binding, catalysis, and determination of product specificity.

For example, mutagenesis studies on PhLOX identified two phenylalanine residues, Phe642 and Phe826, as crucial for the formation of dihydroperoxide products. mdpi.com Replacing these with smaller amino acids altered the substrate's orientation in the active site, leading to a change in the product profile. mdpi.com In PIOX, mutagenesis of His-311 and Arg-559 demonstrated their critical roles in catalysis and substrate binding, respectively. nih.gov Substitutions at Arg-559 dramatically increased the Michaelis constant (Km), indicating reduced substrate affinity. nih.gov

Interactive Table of Mutagenesis Studies:

| Enzyme | Organism | Mutated Residue(s) | Effect on Activity/Specificity | Reference |

|---|---|---|---|---|

| PhLOX | Phaeodactylum tricornutum | F642V/F826L | Abolished dihydroperoxide formation | mdpi.com |

| PIOX | Oryza sativa | His-311 | Virtually no oxygenase activity | nih.gov |

Regulation of this compound Biosynthetic Enzymes

The biosynthesis of this compound and its subsequent enzymatic transformations are tightly regulated processes. This regulation occurs at multiple levels, including gene expression and substrate availability.

In plants, the biosynthesis of jasmonic acid, which originates from the related α-linolenic acid, is initiated by the release of the fatty acid from membrane lipids. oup.com This release can be triggered by various signals such as wounding or pathogen attack, leading to the activation of lipases. oup.comoup.com The expression of genes encoding biosynthetic enzymes like lipoxygenase and allene (B1206475) oxide synthase is also induced by these stimuli. oup.com

In hepatocytes, the metabolism of linoleic acid to arachidonic acid, which involves intermediates like 6,9,12-octadecatrienoic acid and 8,11,14-eicosatrienoic acid, is subject to substrate-induced inhibition. nih.gov High concentrations of 6,9,12-octadecatrienoic acid were found to inhibit its own conversion to 8,11,14-eicosatrienoic acid. nih.gov Furthermore, the presence of downstream products can suppress the conversion of the initial substrate, suggesting a feedback regulation mechanism. nih.gov

In Atlantic salmon hepatocytes, the expression of genes involved in the biosynthesis of polyunsaturated fatty acids, such as desaturases and elongases, is regulated by the fatty acid composition of the cellular environment. plos.org For instance, oleic acid was shown to upregulate the expression of Δ6 fatty acid desaturase genes. plos.org

The subcellular localization of these enzymes also plays a role in regulation. Many enzymes involved in eicosanoid metabolism, which shares pathways with octadecatrienoic acid metabolism, have been found at or inside the nucleus, suggesting that the synthesis of signaling molecules can occur in a regulated manner within this organelle. hmdb.ca

Role of 8,11,14 Octadecatrienoic Acid in Cellular and Biochemical Processes

Membrane Lipid Remodeling and Dynamics

As a polyunsaturated fatty acid, 8,11,14-octadecatrienoic acid is an important component of cellular membranes, where it influences the structural integrity and fluidity of the lipid bilayer.

Once synthesized or obtained from dietary sources, this compound is rapidly incorporated into the cellular lipid pool. It is primarily found esterified within the membrane phospholipids (B1166683), which are the fundamental building blocks of all biological membranes. nih.gov Studies have shown that this fatty acid can be integrated into various phospholipid classes. For instance, in human colon cancer cells supplemented with gamma-linolenic acid, it was found to accumulate most significantly in the phosphatidylethanolamine (B1630911) (PE) fraction of the cell membrane. nih.gov

In many cell types, including human neutrophils, this compound is quickly elongated to form dihomo-gamma-linolenic acid (DGLA; 20:3n-6). nih.gov This newly formed DGLA is then readily incorporated into cellular glycerolipids, primarily phospholipids and neutral lipids. nih.govnih.gov Specifically, a significant portion of DGLA is found in triacylglycerides, which serve as a storage reservoir. nih.gov Upon cellular stimulation, both DGLA and arachidonic acid can be mobilized from these glycerolipid stores by enzymes like phospholipase A₂. nih.govnih.gov Research in rat liver cells has also detected this compound within major phospholipid classes, including phosphatidylcholines, phosphatidylethanolamines, and phosphatidylserines.

| Fatty Acid | Primary Cellular Location | Specific Lipid Classes | Cell Type Examples |

|---|---|---|---|

| This compound (GLA) | Cell Membrane | Phosphatidylethanolamine (PE), Phosphatidylcholine, Phosphatidylserine | Human Colon Cancer Cells, Rat Liver Cells |

| Dihomo-gamma-linolenic acid (DGLA) | Cell Membrane & Lipid Droplets | Phospholipids, Triacylglycerides (Neutral Lipids) | Human Neutrophils |

The composition of fatty acyl chains within membrane phospholipids is a critical determinant of the biophysical properties of the membrane, including its fluidity and permeability. The presence of cis double bonds in polyunsaturated fatty acids like this compound introduces kinks into the hydrocarbon chain, preventing tight packing of phospholipids and thereby increasing membrane fluidity. mdpi.com

Changes in the levels of gamma-linolenic acid within cellular membranes have been linked to alterations in membrane dynamics. For example, studies on thioacetamide-induced hepatic encephalopathy in rats showed that a decrease in membrane gamma-linolenic acid content, along with other unsaturated fatty acids, was associated with a decrease in the annular membrane fluidity. nih.gov However, the relationship is not always straightforward. One study involving children with atopic dermatitis found that treatment with evening primrose oil, a source of GLA, led to a significant increase in the percentage of n-6 fatty acids, including DGLA, in red blood cell membranes. researchgate.net Despite this marked change in fatty acid composition, the membrane microviscosity, an inverse measure of fluidity, remained unchanged. researchgate.net This suggests that cells can maintain stable membrane fluidity through compensatory mechanisms, even when the fatty acid profile is altered. researchgate.net

Further research has shown that fatty acids can influence other membrane properties besides fluidity, such as the membrane dipole potential. An investigation using a novel flow cytometry method demonstrated that while the omega-3 fatty acid α-linolenic acid decreased the dipole potential, the omega-6 γ-linolenic acid caused an increase, a change that did not correlate with alterations in membrane fluidity. frontiersin.org

Precursor for Lipid Mediators and Oxylipins (Excluding human clinical effects)

Beyond its structural role in membranes, this compound is a crucial precursor for the biosynthesis of a class of signaling molecules known as eicosanoids and other oxylipins. These molecules are involved in regulating a wide array of cellular responses. The metabolic transformation of GLA primarily proceeds after its elongation to DGLA.

The initial step in the conversion of polyunsaturated fatty acids into bioactive oxylipins is the introduction of molecular oxygen, a reaction catalyzed by dioxygenase enzymes, particularly lipoxygenases (LOX). nih.govgerli.com These enzymes produce unstable hydroperoxide derivatives. For instance, γ-linolenic acid can be a direct substrate for certain lipoxygenases. Soybean lipoxygenase-1 (LO-1) has been shown to act on γ-linolenic acid to produce monohydroxy polyunsaturated fatty acids, with 13(S)-HpOTrE(γ), or 13(S)-hydroperoxy-6,9,11-octadecatrienoic acid, being a key intermediate product. medchemexpress.com

The metabolic fate of this compound is largely channeled through its elongation product, DGLA, which serves as a substrate for both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govnih.gov

Cyclooxygenase (COX) Pathway : DGLA is metabolized by COX enzymes to produce the 1-series prostaglandins (B1171923). nih.govmedchemexpress.com For example, the action of COX on DGLA leads to the synthesis of prostaglandin (B15479496) E₁ (PGE₁), a potent signaling molecule with various cellular effects. mdpi.comfrontiersin.org This contrasts with the metabolism of arachidonic acid (AA), which is converted by COX to the 2-series prostaglandins (e.g., PGE₂). frontiersin.org

Lipoxygenase (LOX) Pathway : DGLA is also a substrate for lipoxygenase enzymes. In human neutrophils, DGLA is converted by 15-lipoxygenase (15-LOX) into its major metabolite, 15-hydroxy-eicosatrienoic acid (15-HETrE). nih.govfrontiersin.org This product can, in turn, influence the metabolism of other fatty acids, as 15-HETrE has been shown to inhibit the formation of leukotriene B₄ from arachidonic acid. nih.gov Similarly, 5-lipoxygenase (5-LO) can act on DGLA to form other hydroxylated derivatives.

The conversion of GLA to DGLA is a critical control point, as DGLA competes with arachidonic acid for the same metabolic enzymes (COX and LOX), thereby influencing the balance of pro-inflammatory and anti-inflammatory eicosanoids produced. nih.gov

The primary hydroperoxide products generated by lipoxygenases are typically unstable and are rapidly reduced by peroxidases to form more stable hydroxylated fatty acids. nih.gov As mentioned, the metabolism of DGLA via the 15-LOX pathway yields 15-HETrE. nih.gov Other lipoxygenases can also produce different hydroxylated derivatives from C18 and C20 fatty acids. gerli.com For example, γ-linolenic acid can be transformed into 13-hydroxy-6,9,11-octadecatrienoic acid (13-HOTrE). gerli.com Furthermore, the intermediate 13(S)-HpOTrE(γ) can be further metabolized by soybean LO-1 to form all four isomers of 6,13-dihydroxyoctadecatrienoic acid (6,13-DiHOTrE). medchemexpress.com

In addition to hydroxylation, polyunsaturated fatty acids can undergo epoxidation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes. These enzymes can metabolize 18-carbon fatty acids to form cis-epoxides, which can subsequently be hydrolyzed to vicinal diols by soluble epoxide hydrolase.

| Precursor | Enzyme Pathway | Primary Products | Product Class |

|---|---|---|---|

| γ-Linolenic Acid (GLA) | Lipoxygenase (e.g., Soybean LO-1) | 13(S)-HpOTrE(γ), 13-HOTrE | Hydroperoxy & Hydroxy Fatty Acid |

| Dihomo-γ-linolenic acid (DGLA) | Cyclooxygenase (COX) | Prostaglandin E₁ (PGE₁) | 1-Series Prostanoid |

| Dihomo-γ-linolenic acid (DGLA) | 15-Lipoxygenase (15-LOX) | 15-hydroxy-eicosatrienoic acid (15-HETrE) | Hydroxy Fatty Acid |

| 13(S)-HpOTrE(γ) (from GLA) | Lipoxygenase (e.g., Soybean LO-1) | 6,13-dihydroxyoctadecatrienoic acid (6,13-DiHOTrE) | Dihydroxy Fatty Acid |

Role of this compound in Intercellular and Inter-Kingdom Signaling

This compound, also known as γ-linolenic acid (GLA), and its derivatives are part of a broad class of signaling molecules known as oxylipins. These oxidized fatty acids have ancient evolutionary origins and are recognized as key mediators in communication within and between different biological kingdoms, including plants, fungi, and animals. researchgate.netmdpi.com This communication is crucial for processes ranging from beneficial symbiotic relationships to pathogenic interactions. researchgate.netuniroma1.it

The structural similarity between oxylipins produced by different organisms forms the basis for this cross-kingdom communication. uniroma1.it For instance, fungi can produce oxylipins that influence gene expression in plants. mdpi.com During the infection of maize by the fungus Fusarium verticillioides, there is a significant upregulation of lipoxygenase (LOX)-derived products from linoleic and linolenic acid, indicating a molecular dialogue between the pathogen and its host. nih.gov Similarly, the sewage fungus Leptomitus lacteus metabolizes linoleic acid into various oxygenated derivatives, including R-8-hydroxy-9Z,12Z-octadecadienoic acid (8R-HODE), a compound known to induce sporulation. uludag.edu.tr This demonstrates that fatty acid metabolites can act as signaling molecules that regulate fungal development. uludag.edu.tr Fungal oxylipins can also impact plant LOX expression, which in turn induces fungal sporulation within the host plant, highlighting a complex interplay of signaling molecules. nih.gov

This inter-kingdom signaling is not limited to plant-fungal interactions. Animals and fungi also share and respond to similar oxidized fatty acid signals. researchgate.netmdpi.com During an infection, both the host and the fungal pathogen can produce eicosanoids (oxygenated C20 fatty acids), leading to a complex inter-kingdom dialogue that can influence the host's immune response and the pathogen's survival. researchgate.netmdpi.comnih.gov

Receptor Interactions and Signal Transduction Pathways (Non-human, molecular level)

At the molecular level, the signaling functions of fatty acid derivatives are often initiated by their interaction with specific cell surface or intracellular receptors. In non-human systems, these interactions trigger downstream signal transduction pathways that regulate cellular responses. While specific receptors for this compound itself are not extensively characterized, the mechanisms for its derivatives and similar oxylipins provide insight into their signaling roles.

Many oxylipins are known to be ligands for G-protein coupled receptors (GPCRs). nih.gov For example, G2A, a GPCR expressed in lymphoid tissues, recognizes various oxylipins derived from linoleic and arachidonic acid, including 9-hydroxyoctadecadienoic acid (9-HODE). nih.gov The actions of 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a potent chemoattractant for eosinophils, are mediated by the highly selective OXE receptor, which is coupled to G-proteins. nih.gov Similarly, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binds to the GPCR known as GPR31. caymanchem.com These interactions typically lead to the activation of various second messenger pathways. nih.gov

Computational studies, such as molecular docking, have explored the potential interactions between fatty acids and various proteins. For instance, docking simulations have shown that 8,11,14-Eicosatrienoic acid (Dihomo-γ-linolenic acid, a direct metabolite of GLA) can form stable interactions with critical residues in proteins like the human peroxisome proliferator-activated receptor alpha (PPARα), suggesting a mechanism by which it could modulate gene expression. researchgate.net

Metabolic Cross-Talk with Other Fatty Acid Pathways (e.g., Arachidonic Acid metabolism)

The metabolic pathway of this compound (GLA) is intricately linked with other fatty acid pathways, most notably that of arachidonic acid (AA). This metabolic cross-talk is centered on the competition for, and sequential action of, the same set of desaturase and elongase enzymes.

GLA itself is synthesized from the essential fatty acid linoleic acid (LA, 18:2n-6) by the enzyme Δ6-desaturase (FADS2). mdpi.comub.edu Following its synthesis, GLA is rapidly elongated by the enzyme Elongase-5 (ELOVL5) to form dihomo-γ-linolenic acid (DGLA, 20:3n-6). nih.gov DGLA stands at a critical metabolic juncture. It can either be further desaturated by the enzyme Δ5-desaturase (FADS1) to produce arachidonic acid (AA, 20:4n-6), or it can be directly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.comnih.gov

This branching point is a key element of the metabolic cross-talk. The conversion of DGLA to AA is often the rate-limiting step due to the limited activity of the Δ5-desaturase enzyme. nih.gov Consequently, DGLA can accumulate within cells and compete with AA for access to the same metabolic enzymes, namely COX and LOX. mdpi.comnih.gov

This competition has significant physiological consequences because the eicosanoid products derived from DGLA and AA often have opposing biological effects.

Cyclooxygenase (COX) Pathway : When DGLA is metabolized by COX-1 and COX-2, it is converted into 1-series prostaglandins, such as prostaglandin E1 (PGE₁). PGE₁ is known to have anti-inflammatory, anti-proliferative, and vasodilatory properties. nih.gov In contrast, when AA is the substrate for COX enzymes, it is converted into 2-series prostaglandins (e.g., PGE₂) and thromboxanes (e.g., TXA₂), which are generally pro-inflammatory, pro-aggregatory, and vasoconstrictive. mdpi.commdpi.com

Lipoxygenase (LOX) Pathway : When metabolized by 15-lipoxygenase (15-LOX), DGLA is converted to 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), which has been shown to possess anti-inflammatory activities. nih.gov Conversely, the LOX-mediated metabolism of AA leads to the production of leukotrienes and other hydroxyeicosatetraenoic acids (HETEs) that are potent pro-inflammatory mediators. nih.gov

Therefore, the balance between the metabolism of GLA/DGLA and arachidonic acid is a critical determinant of the net inflammatory status within a cell or tissue. nih.gov Manipulating the activity of the desaturase enzymes or the dietary intake of precursor fatty acids can shift this balance, thereby altering the production of these potent lipid signaling molecules. nih.gov

Table 1: Metabolic Pathway from γ-Linolenic Acid and Cross-Talk with Arachidonic Acid Pathway

| Precursor Fatty Acid | Enzyme | Product | Downstream Metabolism (via COX/LOX) | Major Products & Effects |

|---|---|---|---|---|

| Linoleic Acid (18:2n-6) | Δ6-Desaturase (FADS2) | γ-Linolenic Acid (GLA) (18:3n-6) | ||

| γ-Linolenic Acid (GLA) (18:3n-6) | Elongase (ELOVL5) | Dihomo-γ-linolenic acid (DGLA) (20:3n-6) | COX-1, COX-2 | 1-Series Prostaglandins (e.g., PGE₁) : Generally anti-inflammatory, vasodilator. nih.gov |

| 15-LOX | 15-HETrE : Anti-inflammatory. nih.gov | |||

| Dihomo-γ-linolenic acid (DGLA) (20:3n-6) | Δ5-Desaturase (FADS1) | Arachidonic Acid (AA) (20:4n-6) | COX-1, COX-2 | 2-Series Prostaglandins (e.g., PGE₂) : Generally pro-inflammatory. mdpi.com |

| LOX | Leukotrienes : Pro-inflammatory. nih.gov |

Advanced Analytical Methodologies for 8,11,14 Octadecatrienoic Acid Research

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone in the analysis of fatty acids, enabling the separation of 8,11,14-octadecatrienoic acid from other structurally similar compounds. The choice of chromatographic technique depends on the sample matrix, the required resolution, and the analytical objective, whether it be profiling, purification, or quantitative analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of fatty acids, including this compound. This method offers high resolution, sensitivity, and the ability to identify and quantify individual fatty acids within a complex mixture. For GC analysis, fatty acids are typically converted into their more volatile fatty acid methyl esters (FAMEs).

Table 1: Predicted Key Mass Fragments for this compound Methyl Ester in GC-EI-MS

| m/z | Predicted Fragment Ion |

| 292 | [M]+ (Molecular Ion) |

| 261 | [M - OCH3]+ |

| Various | [CnH2n-x]+ (Hydrocarbon fragments) |

This table is predictive and based on the fragmentation patterns of isomeric C18:3 fatty acid methyl esters.

To improve the volatility and thermal stability of fatty acids for GC analysis, derivatization is a critical step. The most common method is the conversion to fatty acid methyl esters (FAMEs) through esterification with methanol (B129727) in the presence of a catalyst such as boron trifluoride (BF3) or an acid like sulfuric acid.

Beyond FAMEs, other derivatization strategies can be employed to enhance detection sensitivity and provide more detailed structural information, particularly for locating double bonds. These include the preparation of:

Picolinyl esters: These derivatives provide characteristic fragmentation patterns in MS that can help to determine the position of double bonds in the fatty acid chain.

N-Acyl pyrrolidides: Similar to picolinyl esters, these derivatives yield mass spectra with diagnostic ions that facilitate the localization of unsaturation.

Trimethylsilyl (TMS) esters: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form TMS esters, which are volatile and suitable for GC-MS analysis.

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are powerful techniques for the separation of fatty acids in their native form or as derivatives. These methods are particularly advantageous for analyzing heat-sensitive or less volatile fatty acids and for preparative scale purification.

Reversed-phase chromatography is the most common mode used for fatty acid analysis. Separation is typically achieved on a C18 stationary phase, where fatty acids are separated based on their hydrophobicity. The elution order is influenced by chain length and the number and position of double bonds. For C18 fatty acids, an increase in the number of double bonds generally leads to a decrease in retention time.

Table 2: Typical HPLC/UPLC Conditions for the Analysis of C18:3 Fatty Acids

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm for UPLC) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid or acetic acid |

| Gradient | A gradient from a lower to a higher percentage of mobile phase B |

| Flow Rate | 0.2 - 0.5 mL/min for UPLC |

| Detection | UV (at low wavelengths, e.g., 205 nm), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) |

UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity.

Supercritical fluid chromatography (SFC) is an emerging technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations. It is particularly well-suited for the separation of non-polar compounds like fatty acids and their isomers.

For the analysis of this compound, SFC can provide excellent resolution from its positional and geometric isomers. The use of chiral stationary phases in SFC also allows for the separation of enantiomeric forms of fatty acid derivatives. C18 columns are commonly employed in SFC for fatty acid analysis, often with a polar co-solvent such as methanol or ethanol (B145695) to modify the mobile phase polarity and improve peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Spectroscopic Methods for Structural Elucidation and Conformation Analysis

Spectroscopic techniques are indispensable for the definitive structural elucidation of fatty acids. While chromatography provides separation, spectroscopy offers detailed information about the molecular structure, including the confirmation of functional groups and the stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules, including this compound. 1H and 13C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively, while two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) reveal the connectivity between atoms.

For this compound, the 1H NMR spectrum would show characteristic signals for the olefinic protons (in the range of 5.3-5.4 ppm), the bis-allylic protons at C-10 and C-13 (around 2.8 ppm), the allylic protons at C-7 and C-16 (around 2.0-2.1 ppm), the terminal methyl group (around 0.9 ppm), and the methylene (B1212753) groups of the aliphatic chain. The 13C NMR spectrum would display distinct signals for the carboxyl carbon (around 180 ppm) and the olefinic carbons (in the region of 127-132 ppm).

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Key 1H-1H Coupling Constants (Hz) |

| 1 (COOH) | ~11-12 | ~180 | - |

| 2 (α-CH2) | ~2.35 (t) | ~34 | J(2,3) ≈ 7.5 |

| 3 (β-CH2) | ~1.63 (quint) | ~25 | J(3,2) ≈ 7.5, J(3,4) ≈ 7.5 |

| 4-6 (CH2) | ~1.3 | ~29 | - |

| 7 (Allylic CH2) | ~2.05 (q) | ~27 | J(7,6) ≈ 7.5, J(7,8) ≈ 7.5 |

| 8, 9 (Olefinic CH) | ~5.35 (m) | ~128-130 | J(8,9) ≈ 10 (cis) |

| 10 (Bis-allylic CH2) | ~2.81 (t) | ~26 | J(10,9) ≈ 7.5, J(10,11) ≈ 7.5 |

| 11, 12 (Olefinic CH) | ~5.35 (m) | ~128-130 | J(11,12) ≈ 10 (cis) |

| 13 (Bis-allylic CH2) | ~2.81 (t) | ~26 | J(13,12) ≈ 7.5, J(13,14) ≈ 7.5 |

| 14, 15 (Olefinic CH) | ~5.35 (m) | ~128-130 | J(14,15) ≈ 10 (cis) |

| 16 (Allylic CH2) | ~2.05 (q) | ~27 | J(16,15) ≈ 7.5, J(16,17) ≈ 7.5 |

| 17 (CH2) | ~1.3 | ~32 | J(17,16) ≈ 7.5, J(17,18) ≈ 7.5 |

| 18 (CH3) | ~0.89 (t) | ~14 | J(18,17) ≈ 7.5 |

Note: Chemical shifts are relative to TMS and can vary depending on the solvent and concentration. Coupling constants are approximate values.

2D NMR experiments are crucial for unambiguous assignment of the proton and carbon signals.

COSY spectra would show correlations between adjacent protons, for example, between the olefinic protons and the neighboring allylic or bis-allylic protons.

Mass Spectrometry (MS) Applications in Lipidomics

Mass spectrometry (MS) has become an indispensable technology in the field of lipidomics due to its high sensitivity, specificity, and versatility. cas.cn It allows for the detailed profiling, identification, and quantification of a wide array of lipid species, including this compound, from various biological samples. cas.cn MS-based approaches can be broadly categorized into direct infusion (shotgun lipidomics) and those coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS). cas.cn

In the context of this compound research, MS is used to:

Determine the precise molecular weight.

Elucidate the fatty acid's structure, including the length of the carbon chain and the degree of unsaturation.

Identify and quantify the fatty acid in complex biological mixtures.

Trace the metabolic fate of the fatty acid using stable isotope labeling. jst.go.jp

Tandem Mass Spectrometry (MS/MS) for Elucidation of Double Bond Position

Determining the exact location of double bonds within the acyl chain of polyunsaturated fatty acids is a significant analytical challenge, as isomers often exhibit identical mass-to-charge ratios (m/z). Tandem mass spectrometry (MS/MS) is a crucial technique for overcoming this hurdle. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. csic.es

The fragmentation pattern provides structural information that can reveal the positions of the double bonds. However, for underivatized fatty acids, the fragmentation is often not specific enough to pinpoint the double bonds. acs.org To address this, several strategies have been developed:

Derivatization: Converting the fatty acid into a derivative that directs fragmentation to the double bonds is a common approach.

Charge-Remote Fragmentation (CRF): This technique, often used with specific metal adducts (e.g., lithium or barium), can induce fragmentation along the fatty acid chain, generating a pattern of product ions that is indicative of the double bond locations. acs.org

These specialized MS/MS techniques are vital for distinguishing between isomers of octadecatrienoic acid and accurately identifying the 8,11,14 isomer.

Quantitative Analysis using Isotopic Labeling and Internal Standards

Accurate quantification of fatty acids in biological samples is essential for studying their physiological and pathological roles. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a preferred method for quantitative analysis due to its high sensitivity and specificity. nih.gov To correct for variations in sample preparation and instrument response, a stable isotope-labeled internal standard is often employed. nih.govmdpi.com

For the analysis of this compound, a deuterated or ¹³C-labeled version of the molecule would serve as an ideal internal standard. This standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. jst.go.jp The procedure typically involves:

Adding a known amount of the isotope-labeled internal standard to the sample at the beginning of the extraction process.

Co-extracting and analyzing the analyte and the internal standard together.

Calculating the ratio of the signal from the endogenous analyte to the signal from the internal standard.

Determining the concentration of the endogenous analyte by comparing this ratio to a calibration curve generated with known concentrations of the non-labeled standard.

This method, often performed in multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer, provides highly accurate and precise quantification of this compound, even at low concentrations in complex matrices. nih.gov

| Step | Description | Purpose |

| 1. Spiking | A known amount of an isotope-labeled internal standard (e.g., D₄-8,11,14-octadecatrienoic acid) is added to the biological sample. | To account for sample loss during preparation and variability in ionization efficiency. |

| 2. Extraction | Lipids, including the analyte and internal standard, are extracted from the sample matrix. | To isolate lipids from interfering substances. |

| 3. Analysis | The sample is analyzed by LC-MS/MS, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. | To generate separate signals for the analyte and the internal standard. |

| 4. Quantification | The ratio of the peak area of the analyte to the peak area of the internal standard is calculated and compared to a calibration curve. | To determine the precise concentration of the analyte in the original sample. |

Advanced Sample Preparation Techniques for Complex Biological Matrices

The analysis of this compound from biological matrices such as tissues, plasma, or cells requires meticulous sample preparation to remove interfering substances like proteins and other metabolites and to concentrate the lipids of interest. chromatographytoday.com The choice of extraction method is critical as it can significantly affect the recovery and representation of different lipid classes. mdpi.com

Commonly used lipid extraction techniques include:

Liquid-Liquid Extraction (LLE): This is the most prevalent method for lipid extraction. creative-proteomics.com

Folch Method: Utilizes a chloroform:methanol (2:1, v/v) solvent system to extract total lipids from tissues. chromatographytoday.comcreative-proteomics.com A subsequent wash with an aqueous salt solution helps to remove non-lipid contaminants. creative-proteomics.com

Bligh-Dyer Method: A modification of the Folch method that uses a smaller volume of chloroform:methanol:water (1:2:0.8, v/v/v), making it suitable for smaller sample sizes. chromatographytoday.com

Methyl-tert-butyl ether (MTBE) Method: A more recent method that offers good recovery and results in a lipid-containing upper organic phase, which is easier to collect than the lower phase in the Folch method. chromatographytoday.com

Solid-Phase Extraction (SPE): This technique is often used as a clean-up step after an initial LLE. creative-proteomics.com SPE cartridges with different sorbents can be used to fractionate the total lipid extract into different classes (e.g., neutral lipids, free fatty acids, phospholipids), thereby reducing the complexity of the sample before MS analysis.

Biotechnological and Synthetic Production Approaches for 8,11,14 Octadecatrienoic Acid and Its Derivatives

Microbial Cell Factories for Enhanced Production

Microorganisms offer a promising platform for the production of fatty acids, providing advantages in terms of sustainability and cost-effectiveness. mdpi.com The use of microbial cell factories, particularly genetically engineered yeast and bacteria, has become a central focus for enhancing the output of desired fatty acids.

A primary strategy involves increasing the intracellular pools of acetyl-CoA and malonyl-CoA, the fundamental building blocks for fatty acid synthesis. oup.comnih.gov In S. cerevisiae, this can be achieved by overexpressing key genes such as ACC1, which encodes acetyl-CoA carboxylase, the rate-limiting enzyme in malonyl-CoA formation. nih.govnih.gov Similarly, enhancing the expression of fatty acid synthase (FAS) genes, FAS1 and FAS2, has been shown to boost fatty acid titers. mdpi.comoup.com

Another critical aspect is ensuring an adequate supply of the reducing cofactor NADPH, which is consumed during the fatty acid elongation cycle. mdpi.com Engineering the pentose (B10789219) phosphate (B84403) pathway, a major source of cellular NADPH, is a common approach to meet this demand. mdpi.com Furthermore, eliminating competing metabolic pathways that divert carbon away from fatty acid synthesis can further enhance production. For instance, inactivating pathways that consume acetyl-CoA for other purposes can redirect this key precursor towards the desired product. nih.gov

In bacteria such as E. coli, which utilize a Type II fatty acid synthase system, genetic modifications can be made to modulate the chain length of the fatty acids produced. nih.gov Overexpression of specific thioesterases, which cleave the growing fatty acid chain from the acyl carrier protein, can be used to enrich the production of fatty acids with a particular chain length, such as C18. nih.gov

Table 1: Genetic Engineering Strategies for Enhanced Fatty Acid Production in Microbial Hosts

| Strategy | Target Gene(s)/Pathway | Organism(s) | Effect on Fatty Acid Synthesis |

|---|---|---|---|

| Increase Acetyl-CoA Supply | Inactivation of consuming pathways | S. cerevisiae | Increased precursor availability nih.gov |

| Increase Malonyl-CoA Supply | Overexpression of Acetyl-CoA Carboxylase (ACC1) | S. cerevisiae | Enhanced commitment to fatty acid synthesis mdpi.comnih.gov |

| Enhance Fatty Acid Synthase Activity | Overexpression of FAS1 and FAS2 | S. cerevisiae | Increased fatty acid elongation capacity oup.com |

| Increase NADPH Supply | Engineering of Pentose Phosphate Pathway | S. cerevisiae, Y. lipolytica | Improved reducing power for fatty acid synthesis mdpi.com |

| Control Chain Length | Overexpression of Thioesterases | E. coli, Cyanobacteria | Release of free fatty acids of desired length nih.govpnas.org |

While general strategies enhance total fatty acid output, the production of a specific PUFA like 8,11,14-octadecatrienoic acid requires the introduction of specific desaturase enzymes. This particular fatty acid contains double bonds at the Δ8, Δ11, and Δ14 positions. The biosynthesis of this compound in a microbial host would likely involve a series of desaturation and elongation steps starting from a precursor fatty acid. For instance, a potential pathway could involve the conversion of a C16 precursor through desaturation and subsequent elongation. nih.gov

Engineering a specific pathway for this compound would necessitate the heterologous expression of a cascade of enzymes capable of introducing double bonds at the correct positions. This could involve a combination of desaturases with specificities for different carbon positions on the fatty acid chain. The selection and optimization of the expression levels of these heterologous enzymes are crucial for achieving high yields of the target molecule.

Enzymatic Biotransformation for Novel Derivatives

Enzymatic biotransformation offers a powerful tool for the synthesis of novel derivatives of fatty acids, including hydroxylated and dihydroxylated forms. nih.gov These reactions are often characterized by high regio- and stereoselectivity, which is difficult to achieve through traditional chemical methods. mdpi.com

A variety of microbial enzymes can catalyze the hydroxylation of fatty acids. nih.gov These include cytochrome P450 monooxygenases (P450s), lipoxygenases, hydratases, and diol synthases. nih.govresearchgate.net P450 enzymes are known to introduce hydroxyl groups at various positions along the fatty acid chain. frontiersin.org Lipoxygenases catalyze the dioxygenation of PUFAs to produce hydroperoxy fatty acids, which can then be reduced to the corresponding hydroxy fatty acids. researchgate.net

Fatty acid hydratases are another important class of enzymes that catalyze the addition of water to a carbon-carbon double bond, resulting in a hydroxylated fatty acid. mdpi.com For example, a hydratase from Lactobacillus plantarum has been used for the conversion of linoleic acid into (S)-10-hydroxy-cis-12-octadecenoic acid. mdpi.com

The production of dihydroxylated fatty acids can be achieved through the action of diol synthases or a combination of different hydroxylating enzymes. nih.govresearchgate.net For instance, recombinant cells expressing a diol synthase from Aspergillus nidulans have been used to produce 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid. researchgate.net Another example is the production of 7,10-dihydroxy-8(E)-octadecenoic acid from oleic acid by Pseudomonas aeruginosa. gsartor.org

Table 2: Microbial Enzymes for the Production of Hydroxy Fatty Acids

| Enzyme Class | Reaction Catalyzed | Example Substrate(s) | Example Product(s) | Source Organism(s) |

|---|---|---|---|---|

| Cytochrome P450s | Mono-hydroxylation | Arachidonic acid | Hydroxyeicosatetraenoic acids (HETEs) | Mammalian, Bacterial frontiersin.orgresearchgate.net |

| Lipoxygenases | Dioxygenation to hydroperoxides | Polyunsaturated fatty acids | Hydroperoxy fatty acids | Plant, Animal, Fungal researchgate.net |

| Fatty Acid Hydratases | Hydration of double bonds | Oleic acid, Linoleic acid | 10-Hydroxystearic acid, 10-Hydroxy-12-octadecenoic acid | Stenotrophomonas maltophilia, Lactobacillus plantarum mdpi.com |

Common immobilization techniques include adsorption, covalent binding, entrapment, and affinity immobilization. nih.gov

Adsorption: This method relies on physical interactions, such as van der Waals forces and hydrophobic interactions, between the enzyme and the support material. nih.gov Supports like activated carbon and mesoporous silica (B1680970) nanoparticles have been used for this purpose. nih.gov

Covalent Binding: This technique involves the formation of covalent bonds between the enzyme and the support, leading to a more stable immobilization. nih.gov

Entrapment: In this method, the enzyme is physically confined within a porous matrix, such as alginate or polyacrylamide gels. nih.gov

The choice of immobilization technique and support material depends on the specific enzyme and the reaction conditions. researchgate.net For lipase-catalyzed reactions involving fatty acids, hydrophobic supports are often preferred. mdpi.com Immobilization can also, in some cases, enhance the activity and selectivity of the enzyme. mdpi.com For example, the immobilization of lipases has been shown to improve their efficiency in the enrichment of polyunsaturated fatty acids. nih.gov

Chemical Synthesis Strategies for this compound and its Analogues

Chemical synthesis provides a versatile platform for the production of this compound and a wide range of its analogues with precise structural modifications. chemrxiv.orgchemrxiv.org Total synthesis allows for the creation of fatty acid structures that may not be readily accessible through biological routes.

The synthesis of polyunsaturated fatty acids with specific double bond geometries (cis or trans) and positions is a key challenge in organic chemistry. uni-koeln.de Synthetic strategies often involve the sequential construction of the carbon chain with the stereoselective formation of the double bonds. uni-koeln.de